![molecular formula C10H8ClFO2 B11768280 7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11768280.png)
7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound belonging to the benzoxepine family. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the benzoxepine ring. It has garnered interest in various fields of research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a benzoxepine precursor, followed by fluorination and chlorination reactions under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxepine compounds.
科学的研究の応用
7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and bacterial infections .
類似化合物との比較
Similar Compounds
7-Chloro-2,3-dihydrobenzo[b]oxepin-5(2H)-one: Lacks the fluoro substituent.
8-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Lacks the chloro substituent.
7,9-Disubstituted benzoxepines: Feature different substituents on the benzoxepine ring.
Uniqueness
7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to the presence of both chloro and fluoro substituents, which may enhance its biological activity and chemical reactivity compared to similar compounds. This dual substitution pattern can influence its interaction with molecular targets and its overall stability.
特性
分子式 |
C10H8ClFO2 |
|---|---|
分子量 |
214.62 g/mol |
IUPAC名 |
7-chloro-8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C10H8ClFO2/c11-7-4-6-9(13)2-1-3-14-10(6)5-8(7)12/h4-5H,1-3H2 |
InChIキー |
VAZFMXDPCIJDKD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=CC(=C(C=C2OC1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


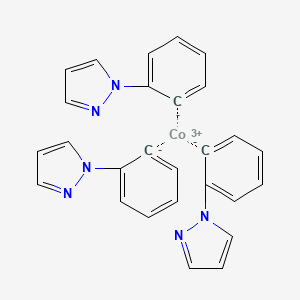
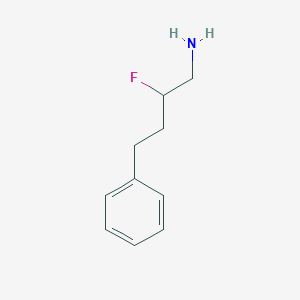
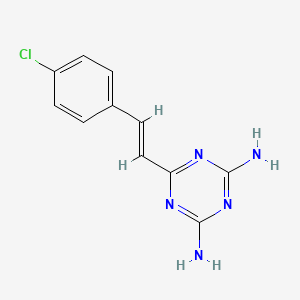
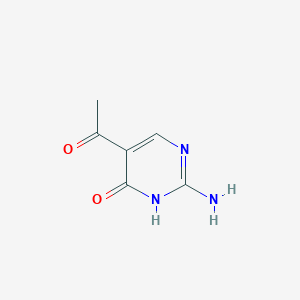
![4-[(Azetidin-3-yl)methyl]-1,3-oxazole](/img/structure/B11768244.png)
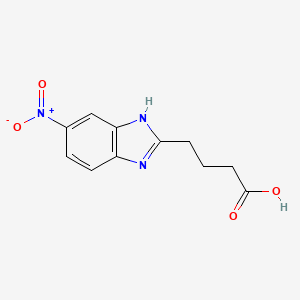
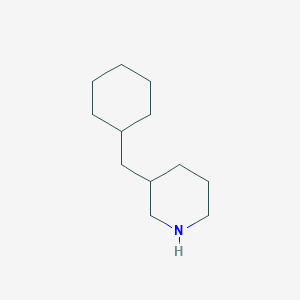
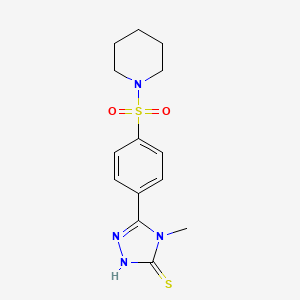
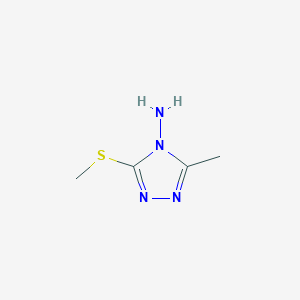
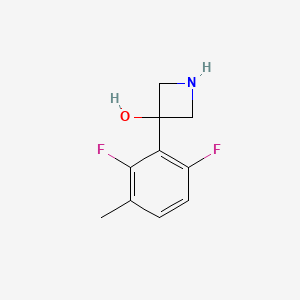
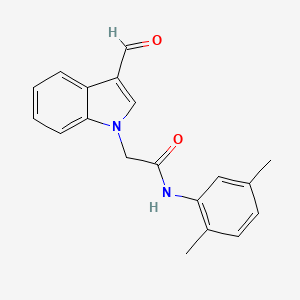
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid](/img/structure/B11768283.png)
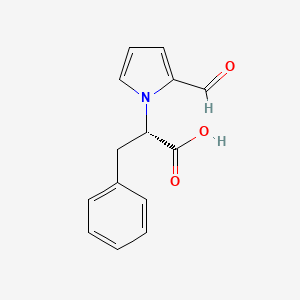
![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11768292.png)
